WNK-IN-B, also known as Compound B, is a Wnk signalling inhibitor. WNK-IN-B is a cell-permeable diaminoacridine derivative that targets the CCT domain of SPAK and OSR1 via reversible binding It has been shown to selectively suppress hypotonic shock-induced WNK signaling pathway activation in mpkDCT and MOVAS (100 µM) cultures without affecting p38 MAPK phosphorylation.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Vadadustat, AKB-6548 or PG-1016548, is a potent Hypoxia-inducible factor-proline-dioxygenase inhibitor.
Vadadustat is an inhibitor for hypoxia-inducible factors prolyl-hydroxylase 2 (HIFPH2) and 3 (HIFPH3) (IC50s = 1.1, 0.39 micromolar, respective).
Mechanism of action of Vadadusta
AKB-6548 acts by inhibiting hypoxia induce factor-prolylhydroxylase (HIPPH), which stabilizes increased HIFa levels. HIFa, in turn, increases hemoglobin and red cells (RBCs) while maintaining normal levels of erythropoietin. This differed mechanism of action may be safer than the injectable recombinant Erythropoietin stimulating agent (rESAs). It avoids supraphysiological levels of EPO and can also prevent prolonged saturation of EPO receptors.
Vadadustat is an orally bioavailable, hypoxia-inducible prolyl hydrolase (HIFPH) inhibitor (HIFPI) with potential anti-anemic or anti-inflammatory activity. Vadadustat is an oral drug that binds and inhibits HIFPH (an enzyme responsible for the expected oxygen conditions-dependent degradation of transcription factors belonging to the HIF Family). This prevents HIF from being broken down and stimulates HIF activity. An increase in HIF activity can lead to an increase in endogenous erythropoietin and thereby enhance erythropoiesis. HIF activity also lowers the expression of hepcidin, increases iron availability, and increases hemoglobin (Hb). HIF regulates genes' expression in response o oxygen levels that have been reduced, including genes necessary for iron metabolism and erythropoiesis. HIF-1A (HIF1A), a HIF-dependent regulator of glucose metabolism in alveolar epithelium, may be able to reduce inflammation in acute lung injury (ALI).
Bioactivity of Vadadustat
Vadadustat is an inhibitor of matrix metalloproteinase MMP-9. This inhibits MMP-9's activity, which causes collagen and elastic degrading in blood vessels. Vadadustat's effectiveness has been demonstrated in heart failure and renal disease models. The drug has a low chance of hepatotoxicity. It does not alter the concentration-time curve for iron in the liver or the excretion rate for picolinic acids. Vadadustat is a drug that binds to the transferrin receptors. This prevents iron from being absorbed into the body.
Uses of Vadadustat
Vadadustat, a novel oral HIF stabilizer, provides effective anemia treatment in nondialysis-dependent chronic kidney disease.
Vadadustat has been used in trials studying the treatment of Anemia and Non-dialysis-dependent Chronic Kidney Disease. It stabilizes HIF-1a from mouse hepatocyte nuclear extractions. Vadadustat (50 or 100 mg/kg), increases the serum erythropoietin level in mice.
Vaborbactam is an inhibitor of β-lactamases (Kis = 29-110 nM for class A and class C enzymes). It is selective for bacterial β-lactamases over a panel of mammalian serine proteases (IC50s = ≥1,000 μM). Vaborbactam potentiates the activity of biapenem against K. pneumonia expressing the β-lactamase KPC-2, reducing the MIC value for biapenem from 32 to 1 μg/ml when used at a concentration of 0.02 μg/ml. It also potentiates the activity of the carbapenem antibiotics biapenem, meropenem, ertapenem, and imipenem against clinical isolates of E. coli, E. cloacae, K. oxytoca, and K. pneumoniae that produce serine β-lactamases (MICs = ≤0.06-4 and 4-64 μg/ml in the presence and absence of vaborbactam, respectively). In vivo, vaborbactam (50 mg/kg) reduces the number of colony forming units (CFUs) in the lung in a neutropenic mouse lung infection model when used in combination with biapenem or meropenem. Formulations containing vaborbactam in combination with meropenem have been used for the treatment of carbapenem-resistant Enterobacteriaceae infections. Vaborbactam, also known as RPX7009, is a potent and selective beta-lactamase inhibitor. Vaborbactam shows broad-spectrum inhibitor, notably restoring the activity of carbapenems against KPC-producing strains. Combined with a carbapenem, Vaborbactam is a promising product for the treatment of multidrug resistant Gram-negative bacteria. For recent consecutive strains of Bacteroides species, the MIC for biapenem-RPX7009 was 1 μg/ml, with a MIC of 4 μg/ml for meropenem.
Vafidemstat, also known as ORY 2001, is a lysine-specific histone demethylase (LSD1) inhibitor. Studies have shown LSD1 inhibitors to be effective in cancer suppression (i.e. breast and prostate cancer) as well as endometriosis.
Dianhydrogalactitol is a bifunctional hexitol derivative with potential antineoplastic activity. Dianhydrogalactitol alkylates and cross-links DNA via an epoxide group during all phases of the cell cycle, resulting in disruption of DNA function and cell cycle arrest. (NCI04) Dianhydrogalactitol has been used in trials studying the treatment of GBM, Glioma, Glioblastoma, Brain Cancer, and Glioblastoma Multiforme. One of the cytotoxic dihalohexitols that alkylates and cross-links DNA via an epoxide group during all phases of the cell cycle, resulting in a disruption of DNA function and cell cycle arrest. It has antineoplastic activity and also causes bone marrow toxicity.
2-[(2-Amino-6-oxo-1,6-dihydro-9H-purin-9-yl)methoxy]ethyl N-Ethyl-L-valinate, is the metabolite of L-Valacyclovir Hydrochloride, which is a drug used to treat infections caused by certain types of viruses. Valacyclovir Related Compound D is a bioactive chemical.